molecular formula C7H7ClOS B1420696 4,5-Dimethylthiophene-3-carbonyl chloride CAS No. 1160248-80-5

4,5-Dimethylthiophene-3-carbonyl chloride

Cat. No. B1420696
M. Wt: 174.65 g/mol
InChI Key: BABKQMLNHKKSHQ-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-3-carbonyl chloride is a specialty product used in proteomics research . It has the molecular formula C7H7ClOS and a molecular weight of 174.65 .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiophene-3-carbonyl chloride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3-position with a carbonyl chloride group and at the 4 and 5 positions with methyl groups .

Scientific Research Applications

C-H Bond Activation and C-C Bond Formation:

  • The bulky 2,5-dimethylthiophene (2,5-Me2T) reacts with TpMe2Ir(C2H4)2 to form TpMe2Ir(III) hydride products that contain a thienyl or a thienyl-derived ligand. This involves sp2 C-H activation and the formation of new C-C bonds between vinyl and thienyl fragments, leading to complex thiophenic structures (Paneque, Poveda, Carmona, & Salazar, 2005).

Friedel-Crafts Synthesis of Thiophenecarbothioamides:

  • The reaction of thiophene and 2,5-dimethylthiophene with isothiocyanates in the presence of aluminum chloride results in the formation of N-substituted carbothioamides of thiophene-2-carboxylic and 2,5-dimethyl-thiophene-5-carboxylic acid, respectively. This demonstrates the utility of 2,5-dimethylthiophene in Friedel-Crafts synthesis (Jagodziński, Jagodzińska, & Jabłoński, 1986).

Thiophene Hydrodesulfurization Mechanism:

  • The isomers CpIr(η 4 -2,5-Me 2 T) and CpIr((C,S-2,5-Me 2 T) react with iron carbonyls to yield products that suggest a new mechanism for thiophene hydrodesulfurization (HDS) based on C−S bond cleavage reactions (Chen, Daniels, & Angelici, 1991).

Synthesis and Structural Analysis of Bithiophenedicarboxylates:

  • The synthesis of various dimethyl 2,2'-bithiophene-dicarboxylates has been described. X-ray structural analysis shows significant insights into the coplanar arrangement and electrostatic stabilization in these compounds, highlighting the structural flexibility of thiophene derivatives (Pomerantz, Amarasekara, & Dias, 2002).

Chloromethylation of 2,5-Dimethylthiophene:

  • Studies on the chloromethylation of 2,5-dimethylthiophene reveal the formation of compounds like 3,3′-methylenebis[2,5-dimethylthiophene] and 3,4-bis(2,5-dimethyl-3-thenyl)-2,5-dimethylthiophene. This highlights the reactivity of 2,5-dimethylthiophene in chloromethylation reactions (Gol'dfarb & Kondakova, 1956).

properties

IUPAC Name

4,5-dimethylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABKQMLNHKKSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiophene-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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